5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a complex organic compound that belongs to the class of substituted pyrazoles. This compound exhibits potential applications in medicinal chemistry and biological research due to its unique structural characteristics and biological activities. The hydrochloride salt form enhances its solubility, making it suitable for various experimental and therapeutic applications.
This compound is synthesized through specific chemical reactions involving pyrazole derivatives and amine groups. It is primarily sourced from chemical suppliers specializing in pharmaceutical-grade compounds.
The compound is classified under:
The synthesis of 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves several key steps, including the formation of the pyrazole ring and subsequent modification to introduce the desired functional groups.
The molecular structure of 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | C12H16ClN5O |
| Molecular Weight | 284.73 g/mol |
| IUPAC Name | 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
| InChI | InChI=1S/C12H16ClN5O |
| InChI Key | AKPQGVWXUAFPRU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)NCC2=CC=C(C=C2)C)C(=O)N.Cl |
The structure features a pyrazole ring with an ethyl group and a methylamino substituent, contributing to its biological activity.
5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with different biological activities.
The mechanism of action of 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific biological targets, potentially acting as an inhibitor or modulator of enzymes or receptors involved in various cellular processes. The details of these interactions often depend on the specific biological context in which the compound is applied.
The physical properties of 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride include:
Key chemical properties include:
5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has several scientific uses:
This compound represents a significant area of interest within medicinal chemistry, providing insights into the development of new therapeutic agents based on its unique structural features and biological activities.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: